2-Decyl-1,3,2-dithiaborolane
Description
Properties
CAS No. |
63076-46-0 |
|---|---|
Molecular Formula |
C12H25BS2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
2-decyl-1,3,2-dithiaborolane |
InChI |
InChI=1S/C12H25BS2/c1-2-3-4-5-6-7-8-9-10-13-14-11-12-15-13/h2-12H2,1H3 |
InChI Key |
ODASGFGZTPYUTR-UHFFFAOYSA-N |
Canonical SMILES |
B1(SCCS1)CCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Decyl 1,3,2 Dithiaborolane and Analogous Systems
Precursor Selection and Reaction Conditions for 1,3,2-Dithiaborolane Synthesis
The formation of the 1,3,2-dithiaborolane ring is a foundational step, typically achieved by reacting a borane (B79455) source with a dithiol. Careful selection of precursors and precise control over reaction conditions are paramount to ensure high yield and purity of the heterocyclic product.
A prevalent and effective method for synthesizing the 1,3,2-dithiaborolane ring involves the reaction of a stable borane-Lewis base adduct with 1,2-ethanedithiol. researchgate.netacs.org Borane-dimethyl sulfide (B99878) adduct (BH3·SMe2) is a commonly used reagent due to its commercial availability, stability, and ease of handling compared to gaseous diborane. sioc-journal.cn The reaction proceeds via the displacement of the Lewis base (dimethyl sulfide) by the dithiol, which then cyclizes with the borane moiety.
The reaction is typically performed in an inert solvent, such as diethyl ether, to prevent unwanted side reactions with atmospheric moisture or oxygen. The stoichiometry of the reactants is a critical parameter to control.
Table 1: Representative Reaction Conditions for 1,3,2-Dithiaborolane Synthesis
| Borane Source | Dithiol | Stoichiometric Ratio (Borane:Dithiol) | Temperature (°C) | Time (h) | Reference |
|---|---|---|---|---|---|
| BH3·SMe2 | 1,2-ethanedithiol | 1:1 | 0 | 1 | scielo.org.za |
| B2H6 | 1,2-ethanedithiol | Varies | Not specified | Not specified | researchgate.net |
Characterization of the resulting 1,3,2-dithiaborolane is essential to confirm its structure and purity before proceeding to derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. ¹¹B NMR is particularly diagnostic for boron-containing compounds. The parent compound, (CH₂S)₂BH, exhibits a characteristic signal in the ¹¹B NMR spectrum. acs.orgajol.info Infrared (IR) spectroscopy is also useful for identifying the B-H bond, which shows a distinct stretching absorption. acs.org When the ring is functionalized, for instance with a chlorine atom to create an intermediate for further reaction, the ¹¹B NMR chemical shift changes significantly. mdpi.com
Table 2: Spectroscopic Data for 1,3,2-Dithiaborolane and a Halogenated Derivative
| Compound | Formula | ¹¹B NMR Chemical Shift (δ, ppm) | Coupling Constant (¹JBH, Hz) | Reference |
|---|---|---|---|---|
| 1,3,2-Dithiaborolane | (CH₂)₂S₂BH | 64.0 | Not Reported | ajol.info |
| 1,3,2-Dithiaborolane | (CH₂)₂S₂BH | 61.3 | 140 | acs.org |
| 2-Chloro-1,3,2-dithiaborolane | (CH₂)₂S₂BCl | 62.9 | Not Applicable | mdpi.com |
Strategies for 2-Position Derivatization of 1,3,2-Dithiaborolanes (e.g., Introduction of the Decyl Group)
Once the parent 1,3,2-dithiaborolane is synthesized and verified, the decyl group can be introduced at the 2-position (the boron atom). The most direct and common strategy is the hydroboration of a terminal alkene. acs.orgacs.org
In this case, 1,3,2-dithiaborolane is reacted with 1-decene. The B-H bond of the dithiaborolane adds across the double bond of the alkene. This reaction typically proceeds with anti-Markovnikov regioselectivity, meaning the boron atom attaches to the terminal carbon of the double bond, and the hydrogen attaches to the internal carbon. This regioselectivity results in the formation of the desired 2-decyl-1,3,2-dithiaborolane.
An alternative, though less direct, strategy involves the synthesis of an intermediate like 2-chloro-1,3,2-dithiaborolane. mdpi.comrsc.org This halogenated compound can then undergo a substitution reaction with an appropriate nucleophile, such as a decyl Grignard reagent (Decyl-MgBr) or decyllithium, to form the C-B bond and yield the final product.
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Optimizing the synthesis is crucial for maximizing the yield of 2-decyl-1,3,2-dithiaborolane while minimizing byproducts. For the initial ring formation, controlling the stoichiometry and temperature is key to preventing the formation of oligomeric or polymeric materials. scielo.org.za
For the subsequent hydroboration step, optimization focuses on managing the competition with side reactions like disproportionation. ukzn.ac.za Key parameters include:
Reaction Time: Sufficient time must be allowed for the hydroboration to proceed to completion. The progress of the reaction can be monitored using techniques like ¹¹B NMR to observe the disappearance of the starting dithiaborolane signal and the appearance of the product signal.
Solvent: The choice of an inert, aprotic solvent is critical to prevent decomposition of the borane reagents and intermediates.
Challenges and Side Reactions in the Synthesis of 2-Decyl-1,3,2-dithiaborolane Derivatives (e.g., Disproportionation during synthesis)
A significant challenge in the synthesis and use of 1,3,2-dithiaborolane is its tendency to undergo disproportionation. researchgate.netukzn.ac.za This is an equilibrium process where molecules of the heterocycle rearrange to form other borane species. Studies have shown that 1,3,2-dithiaborolane can disproportionate significantly during its synthesis and subsequent reactions. researchgate.netukzn.ac.za
Computational studies using density functional theory (DFT) have investigated the competition between hydroboration and disproportionation. sidalc.netajol.info These studies indicate that the activation energy for hydroboration is often slightly higher than that for disproportionation, highlighting the kinetic challenge in favoring the desired reaction. sidalc.netajol.info This inherent instability means that the 1,3,2-dithiaborolane intermediate is often best used in situ shortly after its preparation to maximize the yield of the final 2-decyl derivative.
Mechanistic Investigations of 2 Decyl 1,3,2 Dithiaborolane Reactivity
Hydroboration Reactions Mediated by 1,3,2-Dithiaborolane Derivatives
Hydroboration is a powerful and versatile reaction in organic synthesis that enables the conversion of alkenes and alkynes into a wide array of functional groups. The use of 1,3,2-dithiaborolane derivatives, including 2-decyl-1,3,2-dithiaborolane, as hydroborating agents has been explored to understand their unique reactivity patterns.
Associative Mechanisms in Alkene Hydroboration (e.g., with 1-octene)
Studies investigating the hydroboration of alkenes, such as 1-octene (B94956), with 1,3,2-dithiaborolane derivatives have indicated that these reactions proceed through an associative mechanism. ukzn.ac.zaresearchgate.net This is in contrast to the dissociative pathway proposed for other boranes like BH3·THF. umich.edu In an associative mechanism, the alkene coordinates to the boron atom of the dithiaborolane, which remains complexed, to form a π-complex. researchgate.netumich.edu This intermediate then proceeds through a transition state to yield the hydroboration product.
The interaction of 1,3,2-dithiaborolane and its derivatives with 1-octene has been shown to be sluggish, a characteristic that aligns with the proposed associative pathway. ukzn.ac.zaresearchgate.net This mechanism is further supported by kinetic studies and theoretical calculations. ukzn.ac.zaresearchgate.netumich.edu
Kinetic and Thermodynamic Parameters Governing Hydroboration Processes
The kinetic and thermodynamic parameters for the hydroboration of 1-octene with 1,3,2-dithiaborolane have been determined, revealing important insights into the reaction's nature. ukzn.ac.zaresearchgate.net The reaction is characterized by a slow rate, and the determined rate constants, enthalpies, and entropies of activation are consistent with an associative mechanism. ukzn.ac.zaresearchgate.net
Density functional theory (DFT) calculations have been employed to study the hydroboration of propene with 1,3,2-dithiaborolane. researchgate.netsidalc.netajol.info These theoretical studies have helped in determining the transition states and activation energies for the hydroboration process, further elucidating the kinetic and thermodynamic controls of the reaction. researchgate.netsidalc.netajol.info The results indicate that while the hydroboration products are thermodynamically more stable, the reaction requires a certain activation energy to proceed. researchgate.netsidalc.netajol.info
Table 1: Kinetic and Thermodynamic Data for the Hydroboration of 1-Octene with 1,3,2-Dithiaborolane Derivatives
| Parameter | Value | Reference |
|---|---|---|
| Mechanism | Associative | ukzn.ac.zaresearchgate.net |
| Reaction Rate | Sluggish | ukzn.ac.zaresearchgate.net |
| Thermodynamic Product | More Stable | researchgate.netsidalc.netajol.info |
Stereochemical Aspects and Regioselectivity in Hydroboration Reactions with 1,3,2-Dithiaborolanes
Hydroboration reactions are well-known for their high degree of stereoselectivity and regioselectivity. In the case of 1,3,2-dithiaborolanes, the addition of the B-H bond across the double bond of an alkene occurs with syn-stereochemistry, meaning the boron and hydrogen atoms add to the same face of the alkene. masterorganicchemistry.comiitk.ac.inyale.edu This stereospecificity is a key feature of hydroboration reactions in general. masterorganicchemistry.comiitk.ac.inyale.edu
The regioselectivity of hydroboration with 1,3,2-dithiaborolanes follows an anti-Markovnikov pattern. masterorganicchemistry.comlscollege.ac.in This means that the boron atom attaches to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. masterorganicchemistry.comlscollege.ac.in This regiochemical outcome is governed by both steric and electronic factors. The subsequent oxidation of the organoborane intermediate replaces the boron atom with a hydroxyl group, with retention of stereochemistry, leading to the formation of an anti-Markovnikov alcohol. masterorganicchemistry.comyale.edu
Disproportionation Pathways of 1,3,2-Dithiaborolane Compounds
A competing reaction pathway for 1,3,2-dithiaborolane derivatives is disproportionation, a redox reaction where a substance is simultaneously oxidized and reduced to form two different products. wikipedia.orgallen.in
Elucidation of Disproportionation Mechanisms
1,3,2-Dithiaborolane and its derivatives have been observed to undergo significant disproportionation, particularly during their synthesis. ukzn.ac.zaresearchgate.netresearchgate.net This process involves the redistribution of substituents on the boron atom. Theoretical studies using DFT have been instrumental in determining the transition states for these disproportionation reactions. researchgate.netsidalc.netajol.info The mechanism involves the interaction of two molecules of the dithiaborolane to form products with different boron environments.
Comparative Analysis of Activation Energies Between Hydroboration and Disproportionation Pathways
A critical aspect of understanding the reactivity of 1,3,2-dithiaborolanes is the comparison of the activation energies for the desired hydroboration reaction versus the competing disproportionation pathway. DFT studies have shown that the activation energy for hydroboration is slightly higher than that for disproportionation. researchgate.netsidalc.netajol.info This suggests that under certain conditions, disproportionation can be a more kinetically favorable process.
Table 2: Comparative Energetics of Hydroboration and Disproportionation
| Pathway | Activation Energy | Thermodynamic Stability of Product | Reference |
|---|---|---|---|
| Hydroboration | Slightly Higher | More Stable | researchgate.netsidalc.netajol.info |
| Disproportionation | Slightly Lower | Less Stable | researchgate.netsidalc.netajol.info |
Electron Transfer and Radical Chemistry Involving Organoboranes
While traditional organoborane chemistry is dominated by two-electron polar reactions, one-electron processes involving radical intermediates offer distinct synthetic pathways. mit.edu Organoboranes can participate in electron transfer reactions, acting as either electron donors or acceptors depending on their structure and the reaction environment. rsc.orgacs.org The formation of a tetracoordinate "ate" complex, for instance, significantly lowers the oxidation potential of the organoboron compound, making it more susceptible to single-electron transfer (SET). nih.govresearchgate.net This radical chemistry is central to understanding the nuanced reactivity of compounds like 2-Decyl-1,3,2-dithiaborolane.
Homolytic Substitution (S_H2) Mechanisms and Boron Radical "Ate" Complex Formation
A key radical pathway for organoboranes is the bimolecular homolytic substitution (S_H2) reaction. rsc.org In this process, a radical attacks the boron center, leading to the homolytic cleavage of a boron-substituent bond and the expulsion of a different radical. The reaction of trialkylboranes with peroxyl radicals to initiate radical chain reactions is a classic example. nih.gov
However, for certain organoboranes, particularly those with substituents capable of stabilizing a tetracoordinate boron center, the S_H2 reaction can proceed in a stepwise manner. nih.gov This involves the initial addition of a radical to the boron atom to form a transient tetracoordinate boron radical "ate" complex. nih.govwikipedia.org An "ate" complex is a species where the central atom has a higher coordination number than in its neutral state and carries a negative formal charge. wikipedia.org
For 2-Decyl-1,3,2-dithiaborolane, the two sulfur atoms of the dithiaborolane ring are crucial. Their ability to accommodate the negative charge on the tetracoordinate boron intermediate can stabilize the resulting radical "ate" complex. This stabilization is a key factor that can alter the subsequent reaction pathway, shifting it from a concerted S_H2 mechanism to a stepwise addition-fragmentation sequence. nih.gov
Potential as Radical-Trapping Agents via Interrupted S_H2 Pathways
The formation of a sufficiently persistent boron radical "ate" complex opens up an alternative reaction pathway known as an "interrupted S_H2" mechanism. nih.gov Instead of fragmenting to release an alkyl radical (which would propagate a radical chain), the persistent radical "ate" complex can act as a radical trap, reacting with a second radical. nih.govresearchgate.net This terminates the radical chain, effectively transforming the organoborane from a radical initiator into a radical-trapping antioxidant (RTA). nih.gov
This inhibitory capability has been demonstrated for organoboranes like catecholborane derivatives, which bear oxygen-based ligands that stabilize the radical "ate" complex. nih.gov Given that 1,3,2-dithiaborolanes feature sulfur atoms that can also stabilize tetracoordinate boron, 2-Decyl-1,3,2-dithiaborolane has the potential to act as a radical-trapping agent through this interrupted S_H2 pathway. The persistence of the intermediate radical "ate" complex would be the determining factor. If the complex is stable enough to encounter and trap a second radical before it fragments, it will function as an inhibitor. This unique mechanism is not based on the more common H-atom transfer processes seen in many antioxidants. nih.gov
The following table outlines the mechanistic steps involved in the dual reactivity of organoboranes.
| Pathway | Mechanism Step 1 | Mechanism Step 2 | Overall Function | Reference |
|---|---|---|---|---|
| Standard S_H2 (Initiation) | Radical (X•) attacks Boron: X• + R₃B → [X-BR₃]•‡ | Concerted fragmentation: [X-BR₃]•‡ → X-BR₂ + R• | Radical Initiator | nih.gov |
| Interrupted S_H2 (Inhibition) | Radical (X•) adds to Boron: X• + R₃B → [X-BR₃]• | Radical "ate" complex traps a second radical (Y•): [X-BR₃]• + Y• → Y-X-BR₃ | Radical-Trapping Agent | nih.govresearchgate.net |
Computational Approaches in Elucidating 2 Decyl 1,3,2 Dithiaborolane Chemistry
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) has proven to be a robust method for investigating the mechanisms of reactions involving boranes. Studies on the parent 1,3,2-dithiaborolane offer a foundational understanding of the hydroboration and disproportionation reactions, which are central to its chemistry. These studies typically employ functionals like B3LYP with basis sets such as 6-31+G(d) to accurately model these systems. researchgate.netresearchgate.net
The hydroboration of alkenes is a cornerstone of organoboron chemistry. Computational studies on the hydroboration of propene with 1,3,2-dithiaborolane have elucidated the transition states and potential energy surfaces of this reaction. researchgate.netresearchgate.net These studies show that the reaction proceeds through a four-membered transition state, a common feature in hydroboration reactions. researchgate.net For 2-Decyl-1,3,2-dithiaborolane, the long decyl chain is not expected to alter the fundamental mechanism of the four-membered transition state but may introduce steric effects that could influence the activation energy and regioselectivity of the reaction with unsymmetrical alkenes.
The activation energies for the hydroboration of propene with the parent 1,3,2-dithiaborolane have been calculated, providing a quantitative measure of the reaction barrier. researchgate.net It is important to note that these calculations serve as a model, and the presence of the decyl group in 2-Decyl-1,3,2-dithiaborolane would likely lead to slightly different energetic profiles.
| Computational Method | Activation Energy (kcal/mol) |
|---|---|
| B3LYP/3-21+G | Data Not Available in Search Results |
| B3LYP/6-31+G(d) | Slightly higher than disproportionation |
A significant side reaction for 1,3,2-dithiaborolanes is disproportionation. researchgate.net DFT calculations have been instrumental in understanding the mechanism of this process. The proposed mechanism involves the association of two borane (B79455) molecules to form a four-center transition state, leading to the final disproportionation products. researchgate.net
Computational studies have shown that for the parent 1,3,2-dithiaborolane, the activation energy for disproportionation is slightly lower than that for hydroboration, suggesting that disproportionation can be a competing reaction. researchgate.net The decyl group in 2-Decyl-1,3,2-dithiaborolane, due to its size, might sterically hinder the formation of the dimeric transition state required for disproportionation, potentially making it less favorable compared to the parent compound.
| Reaction | Relative Activation Energy | Thermodynamic Stability of Products |
|---|---|---|
| Hydroboration | Slightly higher | More stable |
| Disproportionation | Slightly lower | Less stable |
A crucial aspect of computational chemistry is its ability to validate and explain experimental findings. For instance, the observed slow rates of hydroboration with 1,3,2-dithiaborolanes have been rationalized through computational studies that show the reaction proceeds via an associative mechanism. researchgate.net While specific experimental data for 2-Decyl-1,3,2-dithiaborolane is limited in the provided search results, the computational models developed for the parent system provide a solid framework for interpreting any future experimental observations. The conversion of related 2-alkyl-1,3,2-dithiaborolanes, such as the hexyl derivative, has been studied experimentally, and computational analysis of such systems can provide insights into the influence of the alkyl chain length on reactivity. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are essential for understanding the electronic structure and bonding in molecules like 2-Decyl-1,3,2-dithiaborolane. These calculations can reveal details about the electron distribution, molecular orbitals, and the nature of the chemical bonds. For the 1,3,2-dithiaborolane ring, these calculations can elucidate the extent of p-p bonding between the boron and sulfur atoms, which influences the Lewis acidity and reactivity of the compound. The decyl group, being an electron-donating alkyl group, would be expected to slightly increase the electron density on the boron atom, potentially modulating its reactivity.
Molecular Dynamics Simulations for Dynamic Reactivity Prediction
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. aps.orgnih.govrsc.org For 2-Decyl-1,3,2-dithiaborolane, MD simulations could be used to predict its behavior in solution, including conformational changes of the long decyl chain and its interactions with solvent molecules. aps.orgnih.govrsc.org This can be particularly important in understanding how the alkyl chain might influence the accessibility of the boron center for reaction. While specific MD studies on 2-Decyl-1,3,2-dithiaborolane are not available, simulations of long-chain alkyl systems provide a basis for how such a substituent would behave, showing tendencies for chain folding and aggregation that could impact reactivity. aps.orgnih.govrsc.org
Computational Design and Prediction of Novel 1,3,2-Dithiaborolane Catalysts
Computational methods are increasingly used in the rational design of new catalysts. rsc.org The 1,3,2-dithiaborolane scaffold can be a component of chiral Lewis acid catalysts for various organic transformations. By computationally modeling different substituents on the dithiaborolane ring, it is possible to predict their influence on the catalytic activity and selectivity. For instance, attaching a chiral auxiliary to the boron atom, potentially incorporating a long chain like decyl for solubility or steric control, could lead to novel catalysts. DFT calculations could be used to model the transition states of reactions catalyzed by these novel dithiaborolanes, allowing for the in silico screening of potential catalyst candidates before their synthesis. rsc.org
Applications of 2 Decyl 1,3,2 Dithiaborolane in Organic Synthesis
Role as Hydroborating Agents in Stereoselective and Regioselective Transformations
Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, is a cornerstone of organic synthesis, enabling the preparation of alcohols and other functional groups with high degrees of control. While classic hydroborating agents like borane (B79455) (BH₃) and its complexes are widely used, the development of substituted boranes such as 2-alkyl-1,3,2-dithiaborolanes, including the 2-decyl derivative, offers advantages in modulating reactivity and selectivity. masterorganicchemistry.com
The hydroboration of alkenes and alkynes with 1,3,2-dithiaborolane itself has been a subject of study, laying the groundwork for understanding the behavior of its 2-alkyl derivatives. acs.org The presence of the sulfur atoms in the dithiaborolane ring influences the electronic properties of the boron center, which in turn affects the regioselectivity of the hydroboration reaction. Typically, the boron atom adds to the less sterically hindered carbon atom of the double bond, leading to the anti-Markovnikov product upon subsequent oxidation. masterorganicchemistry.comchemistrysteps.com
The stereoselectivity of hydroboration is another critical aspect, with the addition of the H-B bond occurring in a syn-fashion across the double bond. This stereospecificity is crucial in establishing defined stereocenters in the product molecules. The long decyl chain in 2-Decyl-1,3,2-dithiaborolane can introduce additional steric bulk, which can further enhance the regioselectivity and, in certain substrates, the diastereoselectivity of the hydroboration reaction.
Table 1: Regioselectivity in the Hydroboration of Representative Alkenes
| Alkene | Hydroborating Agent | Major Product (after oxidation) | Regioselectivity (% anti-Markovnikov) |
| 1-Octene (B94956) | BH₃·THF | 1-Octanol | ~94% |
| Styrene | 9-BBN | 2-Phenylethanol | >99% |
| 1-Methylcyclohexene | 1,3,2-Dithiaborolane | trans-2-Methylcyclohexanol | High |
Note: Specific regioselectivity data for 2-Decyl-1,3,2-dithiaborolane is not extensively documented and is inferred based on the behavior of related hydroborating agents.
Catalytic Applications of 1,3,2-Dithiaborolane Derivatives in Organic Reactions
Beyond their stoichiometric use in hydroboration, derivatives of 1,3,2-dithiaborolane are being explored for their potential in catalytic applications. The Lewis acidic nature of the boron center is key to their catalytic activity.
Organoborane-Catalyzed Transfer Hydrogenation
Transfer hydrogenation offers a safer and often more convenient alternative to using molecular hydrogen for the reduction of functional groups. Organoboranes can act as catalysts in these reactions, facilitating the transfer of hydrogen from a donor molecule, such as ammonia-borane or an alcohol, to a substrate. chem-station.commdpi.com While specific examples detailing the use of 2-Decyl-1,3,2-dithiaborolane as a catalyst for transfer hydrogenation are not prevalent in the literature, the fundamental principles of organoborane catalysis suggest its potential in this area. The catalytic cycle would likely involve the activation of the hydrogen donor by the Lewis acidic dithiaborolane derivative.
Organoborane-Mediated Hydride Abstraction
Electron-deficient organoboranes are capable of abstracting a hydride (H⁻) from various organic molecules, generating a carbocation and a borohydride species. nih.gov This reactivity can be harnessed in a variety of synthetic transformations. researchgate.net The ability of 2-Decyl-1,3,2-dithiaborolane to act as a hydride abstractor would depend on the electron-withdrawing nature of the dithiaborolane ring and the influence of the decyl group. Such a process could be utilized to initiate cationic cyclizations or other rearrangements. The mechanism of hydride abstraction by organoboranes is a subject of ongoing research, with both experimental and computational studies providing insights into the transition states involved. nih.gov
Enabling Diverse Chemical Transformations through Activated Boron-Carbon Bonds
The boron-carbon (B-C) bond formed during the hydroboration process is a versatile synthetic handle. This bond can be considered "activated" in the sense that it can be readily transformed into a variety of other functional groups with retention of stereochemistry. The oxidation of the B-C bond to a carbon-oxygen (C-O) bond using hydrogen peroxide is the most common transformation, yielding alcohols. masterorganicchemistry.com However, the utility of the B-C bond extends far beyond this.
Other transformations of the B-C bond include:
Protonolysis: Cleavage with a carboxylic acid to replace the boron with a hydrogen atom.
Halogenolysis: Reaction with halogens (e.g., I₂, Br₂) to form carbon-halogen bonds.
Amination: Reaction with aminating agents to form carbon-nitrogen bonds.
Cross-coupling reactions: Participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form new carbon-carbon bonds.
The 2-decyl-1,3,2-dithiaborolane moiety, after hydroboration, provides a stable yet reactive intermediate for these diverse transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
